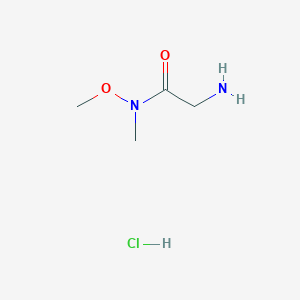![molecular formula C16H17N5O3S2 B2941726 N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide CAS No. 893331-86-7](/img/structure/B2941726.png)
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide is a useful research compound. Its molecular formula is C16H17N5O3S2 and its molecular weight is 391.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Medicinal Chemistry
The chemical compound , due to its structural features, plays a crucial role in the development of novel therapeutic agents. Research has shown various applications in medicinal chemistry, such as the synthesis of thiazoline and cysteine derivatives incorporating cyclopropyl groups, offering potential in drug development and pharmacological innovations. These derivatives have been explored for their antiviral activities and as inhibitors of carbonic anhydrase isozymes, suggesting a broad spectrum of therapeutic potentials ranging from antiviral to anticancer applications (Nötzel et al., 2001); (Srivastava et al., 1977).
Catalysis and Bioorganic Chemistry
In bioorganic chemistry, the compound's derivates have been instrumental in the synthesis of novel acridine-acetazolamide conjugates for investigating their inhibition effects on human carbonic anhydrase isoforms, showing significant potential in the treatment of various diseases by modulating enzyme activity (Ulus et al., 2016). This demonstrates the compound's role in the design of enzyme inhibitors that could be pivotal in developing treatments for conditions involving carbonic anhydrases.
Anticancer Research
The structural uniqueness of this compound has led to its exploration as a pharmacophore in designing drugs with anticancer properties. For instance, its involvement in the synthesis of novel non-condensed pyrazoline-bearing hybrid molecules showcases the ongoing research into creating more effective and cost-efficient anticancer drugs. These studies highlight its potential in contributing to the development of new therapeutic agents aimed at various cancer types (Yushyn et al., 2022).
Antimicrobial and Antifungal Applications
Research into the antimicrobial and antifungal applications of derivatives of this compound is significant, with some showing promising results against Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. This suggests a potential avenue for the development of new antimicrobial and antifungal agents, contributing to the fight against resistant strains of bacteria and fungi (Gouda et al., 2010).
properties
IUPAC Name |
N-[5-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3S2/c1-9(22)17-11-4-6-12(7-5-11)18-13(23)8-25-16-21-20-15(26-16)19-14(24)10-2-3-10/h4-7,10H,2-3,8H2,1H3,(H,17,22)(H,18,23)(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBZPRVVNQIJQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


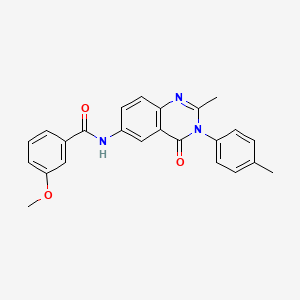
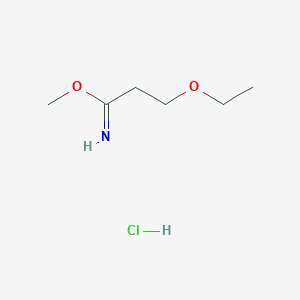
![5-Bromo-1-(3-methoxypropyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B2941647.png)
![2-[(Z)-phenylmethylidene]-4,9-dihydro-1H-carbazol-1(3H)-one](/img/structure/B2941648.png)
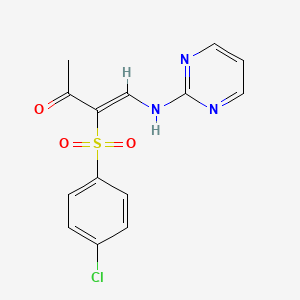
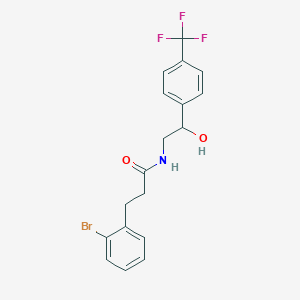
![2-(3,5-dimethylisoxazol-4-yl)-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2941656.png)

![N-cyclohexyl-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2941659.png)

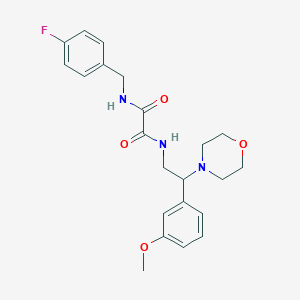
![[(5-bromofuran-2-yl)methyl][2-(1H-imidazol-1-yl)ethyl]amine](/img/structure/B2941664.png)
